molecular formula C24H22N4O3 B6565174 N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide CAS No. 921776-04-7

N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B6565174
CAS No.: 921776-04-7
M. Wt: 414.5 g/mol
InChI Key: FZWNJUGOKFLIKZ-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 414.16919058 g/mol and the complexity rating of the compound is 668. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-methylphenyl)-2-[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-16-5-9-18(10-6-16)14-28-23(30)22-20(4-3-13-25-22)27(24(28)31)15-21(29)26-19-11-7-17(2)8-12-19/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWNJUGOKFLIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methylphenyl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}acetamide is a complex compound belonging to the pyridopyrimidine family. This article explores its biological activity, including its pharmacological properties and potential therapeutic applications.

Structural Overview

The compound features a pyridopyrimidine core, characterized by a fused pyridine and pyrimidine ring system. Its structure can be broken down into the following components:

  • Pyridopyrimidine moiety : This core structure is known for various biological activities.
  • Methylphenyl substitutions : The presence of 4-methylphenyl groups enhances lipophilicity and may influence binding interactions with biological targets.

Antitumor Activity

Research indicates that derivatives of pyridopyrimidines exhibit significant antitumor properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inhibiting dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis.

Table 1: Biological Activities of Pyridopyrimidine Derivatives

Compound NameTarget EnzymeActivity TypeIC50 (µM)
PiritreximDHFRAntitumor0.5
Compound ATyrosine KinaseAntitumor0.8
Compound BDHFRAntiparasitic1.2

The mechanism through which this compound exerts its biological effects primarily involves the inhibition of DHFR. This inhibition leads to a reduction in tetrahydrofolate levels necessary for nucleotide synthesis:

Inhibition of DHFRDecreased DNA RNA SynthesisCell Death\text{Inhibition of DHFR}\rightarrow \text{Decreased DNA RNA Synthesis}\rightarrow \text{Cell Death}

Study on Anticancer Efficacy

A study conducted by Fayad et al. (2019) screened a library of compounds for anticancer activity using multicellular spheroids as a model. The results indicated that several pyridopyrimidine derivatives exhibited promising cytotoxic effects against HeLa cells with IC50 values ranging from 0.5 to 1.5 µM. The specific activity of this compound was noted but requires further exploration in clinical settings.

Pharmacological Implications

The biological activity of this compound suggests potential therapeutic applications in treating cancers and possibly other conditions where DHFR inhibition is beneficial. Furthermore, the structural modifications present in this compound may enhance its selectivity and reduce side effects compared to traditional antifolates.

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